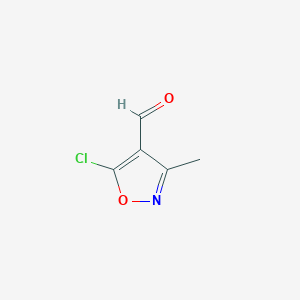
Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 2248321-98-2 . It has a molecular weight of 284.44 and is commonly known as tert-butyl 3-isopentyl-2,5-dimethylpiperazine-1-carboxylate .
Molecular Structure Analysis
The Inchi Code of this compound is1S/C16H32N2O2/c1-11(2)8-9-14-13(4)18(10-12(3)17-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a density of 1.0±0.1 g/cm^3, a boiling point of 279.7±15.0 °C at 760 mmHg, and a flash point of 123.0±20.4 °C . It has a molar refractivity of 59.6±0.3 cm^3 and a molar volume of 220.7±3.0 cm^3 .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate and related compounds have been synthesized and characterized through various chemical processes, demonstrating the compound's utility in chemical synthesis. The synthesis involves condensation reactions under basic conditions, followed by spectroscopic evidence such as LCMS, NMR, IR, and CHN elemental analysis. The structural confirmation is often achieved through single-crystal X-ray diffraction data, indicating the compound's significance in understanding molecular structures and interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some derivatives have been evaluated for biological activities, including in vitro antibacterial and anthelmintic activities. These studies reveal the compound's potential in pharmacological applications, albeit with varying degrees of effectiveness. For example, certain derivatives exhibit poor antibacterial but moderate anthelmintic activity, highlighting the compound's selective biological interactions and potential as a lead compound for further drug development (Sanjeevarayappa et al., 2015).
Molecular Structure Insights
The molecular structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a closely related compound, using X-ray crystallography has provided insights into the sterically congested nature of piperazine derivatives. This research underscores the importance of structural analysis in understanding the properties and potential applications of novel chemical entities (Gumireddy et al., 2021).
Anticorrosive Properties
Investigations into the anticorrosive behavior of novel heterocyclic compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic environments have shown promising results. These studies involve electrochemical, quantum chemical, and surface characterization techniques, highlighting the compound's potential in corrosion inhibition applications. The results suggest a high inhibition efficiency, making it a valuable candidate for further exploration in protecting metal surfaces against corrosion (Praveen et al., 2021).
Safety and Hazards
This compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)8-9-14-13(4)18(10-12(3)17-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTKOHTXSLEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(N1)CCC(C)C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
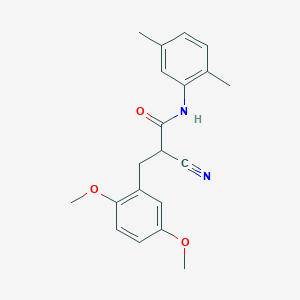
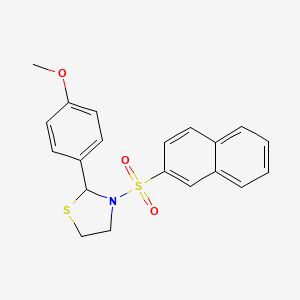
![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)

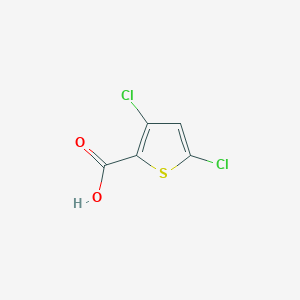
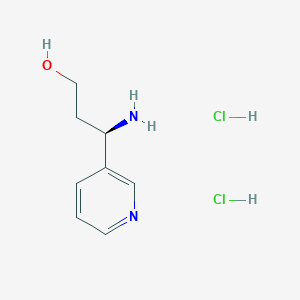
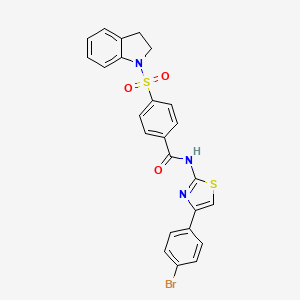
![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)
